molecular formula C21H20ClN3OS B11371246 5-chloro-N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11371246
M. Wt: 397.9 g/mol
InChI Key: RSJLREVHPFCNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, which undergoes nucleophilic substitution reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction using a reagent like sodium hydrosulfide.

    Attachment of the Aryl Groups: The aryl groups can be attached through cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Protein Binding: Studies on its interaction with proteins and nucleic acids.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Antimicrobial Activity: Potential use as an antimicrobial agent against bacterial or fungal infections.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of “5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE” would depend on its specific application. For instance:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.

    Protein Binding: It may interact with specific amino acid residues in proteins, altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(methylthio)pyrimidine-4-carboxamide: Similar structure but lacks the aryl groups.

    N-(3,4-Dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide: Similar structure but lacks the chloro group.

Uniqueness

    Functional Group Diversity:

    Biological Activity: The combination of these functional groups may result in unique biological activities compared to similar compounds.

Properties

Molecular Formula

C21H20ClN3OS

Molecular Weight

397.9 g/mol

IUPAC Name

5-chloro-N-(3,4-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3OS/c1-13-8-9-17(10-15(13)3)24-20(26)19-18(22)11-23-21(25-19)27-12-16-7-5-4-6-14(16)2/h4-11H,12H2,1-3H3,(H,24,26)

InChI Key

RSJLREVHPFCNAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.